An In-Depth Technical Guide to tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate (CAS No. 474809-21-7)
An In-Depth Technical Guide to tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate (CAS No. 474809-21-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate, identified by the CAS number 474809-21-7 , is a key building block in contemporary drug discovery and development.[1][2][3] Its unique molecular architecture, featuring a 2-aminopyridine moiety coupled with a Boc-protected aminomethyl group, offers medicinal chemists a versatile platform for the synthesis of complex molecular entities with a wide range of therapeutic applications.[4][5] The strategic incorporation of the 2-aminopyridine scaffold is a well-established approach in the design of kinase inhibitors, ion channel modulators, and other targeted therapies. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine provides a crucial handle for selective chemical modifications, allowing for the controlled elaboration of the molecule into more complex drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a research and development setting. The key properties of tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 474809-21-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇N₃O₂ | [3] |
| Molecular Weight | 223.27 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥97% | [3] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [6] |
Safety Information:
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Hazard Statements (inferred): H302 (Harmful if swallowed).[6]
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Precautionary Statements (inferred): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
Synthesis of tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate can be logically approached through a two-step process starting from the readily available 2-amino-4-cyanopyridine. This synthetic strategy involves the reduction of the nitrile group to a primary amine, followed by the selective protection of this newly formed amine with a tert-butyloxycarbonyl (Boc) group.
Experimental Workflow Diagram
Caption: Synthetic workflow for tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate.
Detailed Experimental Protocol
Step 1: Synthesis of (2-Aminopyridin-4-yl)methanamine (Intermediate)
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Reaction Setup: To a solution of 2-amino-4-cyanopyridine (1.0 eq) in anhydrous methanol in a pressure vessel, carefully add Raney Nickel (approx. 10% w/w) under an inert atmosphere.
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Causality: Methanol is a suitable solvent for both the starting material and the product, and it is compatible with the hydrogenation reaction. Raney Nickel is a highly effective and commonly used catalyst for the reduction of nitriles to primary amines.
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-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Causality: The hydrogen gas is the reducing agent, and the pressure ensures a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
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Causality: Celite filtration is a standard and effective method for removing fine solid catalysts like Raney Nickel. Washing the filter cake ensures complete recovery of the product.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-aminopyridin-4-yl)methanamine. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate (Final Product)
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Reaction Setup: Dissolve the crude (2-aminopyridin-4-yl)methanamine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath. Add triethylamine (Et₃N) (1.1 eq) to the solution.
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Causality: DCM is a common solvent for Boc protection as it is relatively inert and easily removed. The reaction is cooled to 0°C to control the initial exotherm upon addition of the Boc anhydride. Triethylamine acts as a base to neutralize the carboxylic acid byproduct of the reaction and to facilitate the nucleophilic attack of the amine on the Boc anhydride.
-
-
Boc Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM dropwise over 30 minutes.
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Causality: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group. A slight excess is used to ensure complete conversion of the starting material. The dropwise addition helps to control the reaction rate and minimize side reactions.
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-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
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Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Causality: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted water-soluble reagents. The sodium bicarbonate wash ensures the removal of any acidic impurities.
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-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate as a solid.[10]
Applications in Drug Discovery and Development
The structural motifs present in tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate are of significant interest in medicinal chemistry. The 2-aminopyridine core is a privileged scaffold found in numerous biologically active compounds, including approved drugs.[11] This is due to its ability to form key hydrogen bonding interactions with protein targets.
The carbamate functional group is also a common feature in many pharmaceuticals.[4][5] It can act as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.[11] The Boc-protected amine in the target molecule provides a synthetic handle for further elaboration, allowing for its incorporation into larger molecules as a linker or as a pharmacophoric element.
While specific applications of tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate are often proprietary and found within patent literature, its utility can be inferred from the numerous studies on related aminopyridine derivatives in areas such as:
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Kinase Inhibition: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group can form crucial hydrogen bonds with the hinge region of the kinase domain.
-
Central Nervous System (CNS) Disorders: Aminopyridine derivatives have shown activity as potassium channel blockers and are being investigated for various neurological conditions.
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Antimicrobial Agents: The pyridine ring is a component of many natural and synthetic antimicrobial compounds.
The availability of tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate as a building block facilitates the exploration of new chemical space around the 2-aminopyridine scaffold, enabling the synthesis of novel drug candidates with potentially improved efficacy and safety profiles.
Conclusion
tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate is a valuable and versatile building block for the synthesis of complex molecules in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and the presence of orthogonal protecting groups allows for its selective functionalization. The 2-aminopyridine and carbamate moieties are both well-established pharmacophoric elements, making this compound an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
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